

# Resminostat pharmacokinetics pharmacodynamics

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## Compound Focus: Resminostat

CAS No.: 864814-88-0

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## Resminostat PK/PD Profile

Parameter	Summary of Findings
Recommended Phase II Dose	600 mg once daily, days 1-5 every 14 days [1].

| **Pharmacokinetics (PK) | Absorption & Exposure:** Dose-proportional exposure from 100 mg to 800 mg. Low inter-patient variability [1]. **Metabolism & Elimination:** Information not available in search results. | **Pharmacodynamics (PD) | HDAC Inhibition:** Dose-dependent inhibition of HDAC enzyme activity.  $\geq 400$  mg doses achieved 100% inhibition in peripheral blood mononuclear cells [1]. **Target Engagement:** Increased global histone acetylation (H3K27) and  $\alpha$ -tubulin acetylation in tumor cells [2]. | **Safety & Tolerability** | Most common related toxicities: gastrointestinal (nausea, vomiting) and fatigue. No grade 4 treatment-related adverse events reported. Toxicities were reversible after treatment stopped [1]. |

## Experimental Protocols for Key Studies

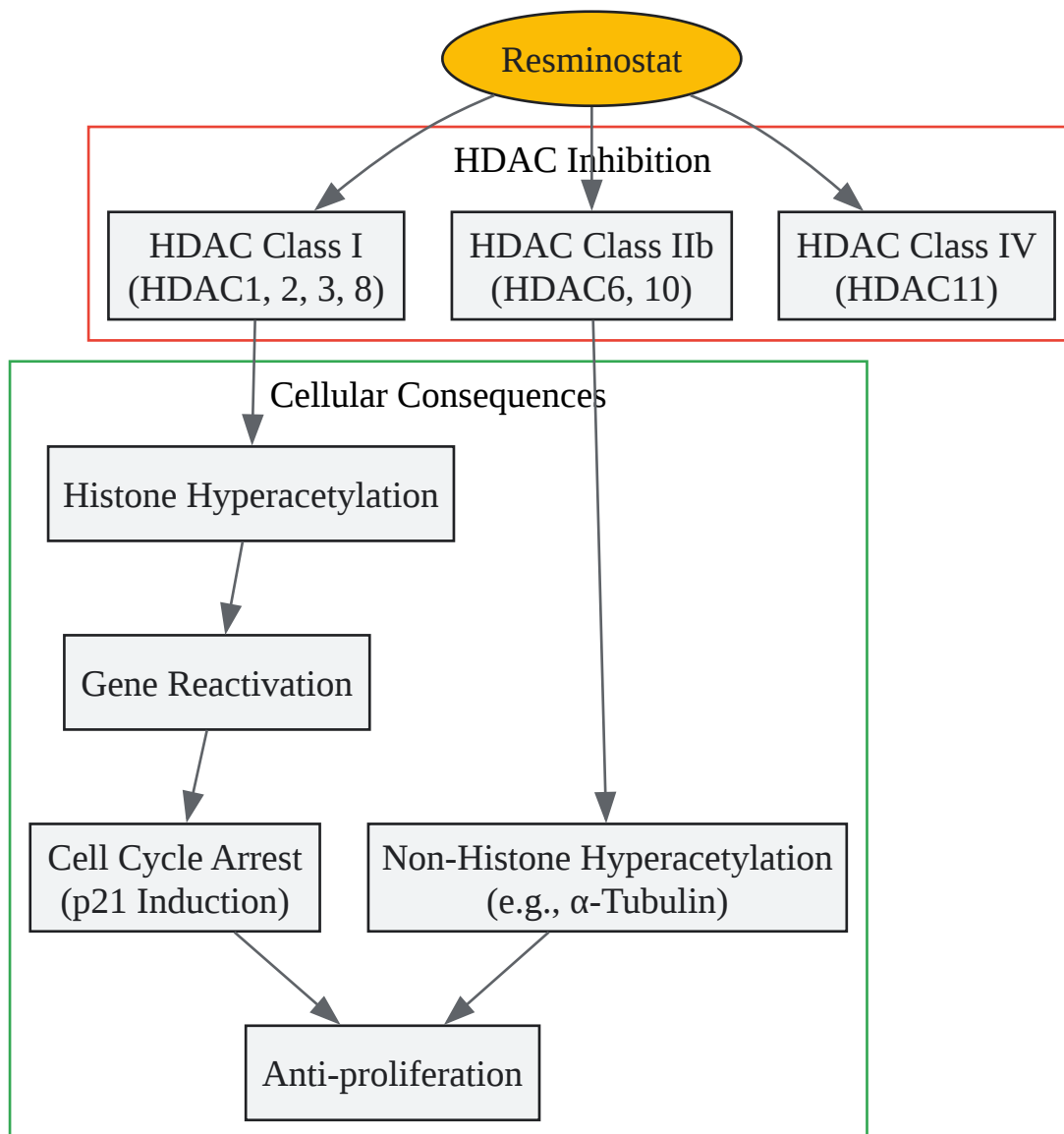
The following methodologies detail how core PK and PD data for **resminostat** were obtained.

- Phase I First-in-Human Trial Design [1]

- **Objective:** Determine safety, MTD, DLTs, PK, and PD of **resminostat**.
  - **Dosing:** 19 patients received oral **resminostat** once daily on days 1-5 of a 14-day cycle. Dose levels: 100, 200, 400, 600, and 800 mg.
  - **PK Assessment:** Plasma samples collected to determine drug concentration over time.
  - **PD Assessment:** HDAC enzyme activity measured in peripheral blood mononuclear cells (PBMCs). Global histone acetylation status assessed in PBMCs and tumor tissue.
  - **Efficacy Assessment:** Tumor response evaluated per RECIST criteria.
- In Vitro HDAC Inhibition and Mechanism Studies [2]
    - **HDAC Inhibition Profiling:** **Resminostat's** IC50 determined against 11 human Zn<sup>2+</sup>-dependent HDACs using in vitro enzyme activity assays.
    - **Cell Growth Inhibition:** Anti-proliferative effects tested across 74 cancer cell lines. Viability measured via ATP-based assays after 96-hour exposure.
    - **Biomarker Analysis (Western Blot):** HCC cells treated with **resminostat**, then lysed. Proteins separated by electrophoresis, transferred to membrane, and probed with antibodies against acetylated histones (H3K27), acetylated  $\alpha$ -tubulin, and p21.
  - In Vivo Combination Efficacy Study [2]
    - **Animal Model:** Orthotopic xenograft mouse model using Hep3B.1-7 liver cancer cells.
    - **Dosing:** Daily administration of **resminostat** (15 mg/kg and 40 mg/kg) and sorafenib (40 mg/kg), alone and in combination.
    - **Endpoint:** Analysis of tumor weight to assess anti-tumoral effect.

## Resminostat Mechanism of Action and Signaling Pathways

**Resminostat** is a hydroxamate-based small molecule that acts as a broad-spectrum inhibitor of zinc-dependent HDACs, primarily targeting Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) [2]. The following diagram illustrates its core mechanism of action and downstream effects.



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**Resminostat** inhibits HDAC classes I, IIb, and IV, leading to histone and non-histone protein hyperacetylation and gene reactivation. [2]

**Resminostat** demonstrates a direct pharmacokinetic-pharmacodynamic relationship: dose-proportional exposure leads to dose-dependent HDAC inhibition [1]. Its multi-target HDAC inhibition underlies a broad mechanism of action, including:

- **Cell Cycle Arrest and Anti-proliferation:** Reactivation of silenced genes leads to upregulation of cell cycle inhibitors like p21, halting cancer cell growth [2].

- **Alleviation of Cancer Symptoms:** In CTCL, **resminostat** downregulates expression of the itch-inducing cytokine IL-31, potentially improving patient quality of life [3].
- **Reversal of Therapeutic Resistance:** In hepatocellular carcinoma (HCC) models, **resminostat** counteracts platelet-induced invasion and resensitizes mesenchymal cancer cells to sorafenib by modulating epithelial plasticity (EMT) and stemness properties [4] [2].

## Research and Development Context

- **Current Development Status:** The most advanced development is for **cutaneous T-cell lymphoma (CTCL)**. A pivotal Phase III trial (RESMAIN) for maintenance therapy has completed enrollment, with top-line results expected in early 2023 [5]. **Resminostat** has also been investigated in other cancers, including biliary tract cancer and hepatocellular carcinoma, both as monotherapy and in combination with sorafenib [6] [2].

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## References

1. First-in-human, pharmacokinetic and pharmacodynamic phase... [pubmed.ncbi.nlm.nih.gov]
2. Histone deacetylase inhibitor resminostat in combination with ... [pmc.ncbi.nlm.nih.gov]
3. New data supports resminostat's mechanism of action in ... - 4SC [4sc.com]
4. Resminostat induces changes in epithelial plasticity of ... [pubmed.ncbi.nlm.nih.gov]
5. Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]
6. - 4SC - AdisInsight Resminostat [adisinsight.springer.com]

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